

Measuring Cardiac Hypertrophy in the DOCA-Salt Model: Application Notes and Protocols

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Introduction

The Deoxycorticosterone acetate (DOCA)-salt hypertensive model is a widely utilized preclinical model that recapitulates key aspects of mineralocorticoid-driven hypertension and subsequent end-organ damage, most notably cardiac hypertrophy and fibrosis. This model is induced by the administration of the mineralocorticoid analogue DOCA in combination with a high-salt diet, typically in uninephrectomized rodents to accelerate and exacerbate the hypertensive phenotype. The resulting volume expansion and neurohormonal activation lead to a pressure-overload state on the heart, culminating in a well-defined hypertrophic response.

These application notes provide detailed protocols for inducing the DOCA-salt model and for the comprehensive assessment of the ensuing cardiac hypertrophy. The methodologies outlined herein are essential for researchers investigating the pathophysiology of hypertensive heart disease and for the preclinical evaluation of novel therapeutic agents.

Experimental Protocols

I. Induction of the DOCA-Salt Hypertensive Model

This protocol describes the surgical procedure and subsequent treatment to induce hypertension and cardiac hypertrophy in rodents.

Materials:



- Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old)
- Deoxycorticosterone acetate (DOCA)
- Vehicle for DOCA (e.g., sesame oil or dimethylformamide)
- 1% NaCl drinking water
- Standard rodent chow
- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Surgical instruments for uninephrectomy
- Sutures and wound clips

Procedure:

- Acclimatization: Acclimatize animals to the housing facility for at least one week prior to any procedures.
- · Uninephrectomy:
 - Anesthetize the animal using a recommended anesthetic regimen.
 - Shave and sterilize the surgical area on the left flank.
 - Make a small incision to expose the left kidney.
 - Ligate the renal artery, vein, and ureter.
 - Excise the left kidney.
 - Suture the muscle layer and close the skin incision with wound clips or sutures.
 - Administer post-operative analgesics as per institutional guidelines.
 - Allow a recovery period of 7-14 days.

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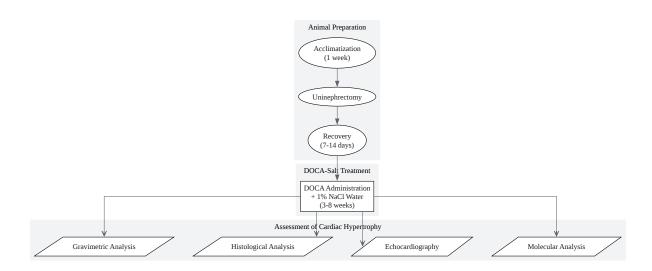
DOCA-Salt Administration:

- Following the recovery period, replace the standard drinking water with 1% NaCl solution.
- Prepare a sterile suspension of DOCA in the chosen vehicle.
- Administer DOCA via subcutaneous injection. A common dosing regimen for rats is 25 mg/kg twice weekly, and for mice is 50 mg/kg weekly.[1][2] Alternatively, slow-release DOCA pellets can be implanted subcutaneously.
- The duration of DOCA-salt treatment to induce significant cardiac hypertrophy is typically
 3 to 8 weeks.[2][3][4][5]

Sham Control Group:

- Perform a sham surgery (incision and manipulation of the kidney without removal).
- Administer vehicle injections and provide standard drinking water.





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Experimental workflow for the DOCA-salt model.

II. Gravimetric Analysis of Cardiac Hypertrophy

A fundamental method to assess cardiac hypertrophy is the measurement of heart weight normalized to body weight or tibia length.

Procedure:



- At the end of the experimental period, euthanize the animal.
- · Record the final body weight.
- Carefully excise the heart, blot it dry to remove excess blood, and weigh it (wet heart weight).
- Dissect the atria and large vessels from the ventricles and weigh the ventricles separately if desired.
- Excise and measure the length of the right tibia.
- · Calculate the following ratios:
 - Heart Weight to Body Weight (HW/BW) ratio (mg/g)
 - Heart Weight to Tibia Length (HW/TL) ratio (mg/mm)

III. Histological Assessment of Cardiac Hypertrophy and Fibrosis

Histological analysis provides direct visualization and quantification of cellular hypertrophy and extracellular matrix deposition.

- A. Cardiomyocyte Size Measurement (H&E or WGA Staining):
- Tissue Processing:
 - Fix the heart in 10% neutral buffered formalin for 24-48 hours.
 - Process the tissue through graded alcohols and xylene, and embed in paraffin.
 - Cut 5 μm thick cross-sections of the left ventricle.
- Staining:
 - Hematoxylin and Eosin (H&E): Stain sections with H&E to visualize the general morphology of the cardiomyocytes.



- Wheat Germ Agglutinin (WGA): Stain sections with a fluorescently labeled WGA (e.g., FITC-WGA) to delineate the cardiomyocyte cell membrane.
- Image Acquisition and Analysis:
 - Capture images of the stained sections at high magnification (e.g., 400x).
 - Using image analysis software (e.g., ImageJ), measure the cross-sectional area or the shortest diameter of at least 100-200 cardiomyocytes per heart.[3][7]
- B. Assessment of Cardiac Fibrosis (Picrosirius Red Staining):
- Staining:
 - Deparaffinize and rehydrate the 5 μm heart sections.
 - Stain with a 0.1% solution of Sirius Red in saturated picric acid for 60 minutes.[8][9]
 - Rinse briefly in acidified water.
 - Dehydrate and mount.
- Image Acquisition and Analysis:
 - Capture images of the stained sections under bright-field or polarized light microscopy.
 Under polarized light, collagen fibers appear bright red/orange, while myocytes appear green/yellow.
 - Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.

IV. Echocardiographic Assessment of Cardiac Hypertrophy and Function

Echocardiography is a non-invasive technique to serially monitor cardiac structure and function in vivo.[10][11][12][13][14]

Procedure:



· Animal Preparation:

- Anesthetize the mouse or rat (e.g., with 1-2% isoflurane).
- Remove the chest fur using a depilatory cream.
- Place the animal in a supine position on a heated platform to maintain body temperature.
- Monitor heart rate and respiration.
- Image Acquisition:
 - Use a high-frequency ultrasound system with a small animal probe.
 - Obtain two-dimensional (2D) parasternal long-axis and short-axis views of the left ventricle.
 - From the short-axis view at the level of the papillary muscles, acquire M-mode images.
- Measurements:
 - From the M-mode tracings, measure the following during diastole and systole:
 - Interventricular Septal Thickness (IVS;d, IVS;s)
 - Left Ventricular Internal Diameter (LVID;d, LVID;s)
 - Left Ventricular Posterior Wall Thickness (LVPW;d, LVPW;s)
 - These measurements are used to calculate:
 - Fractional Shortening (FS %) = [(LVID;d LVID;s) / LVID;d] x 100
 - Ejection Fraction (EF %)
 - Left Ventricular Mass

V. Molecular Analysis of Hypertrophic Markers



The expression of fetal genes is often reactivated during pathological cardiac hypertrophy and can be quantified using quantitative real-time PCR (qPCR).

Procedure:

- RNA Extraction and cDNA Synthesis:
 - Excise the heart and snap-freeze the ventricular tissue in liquid nitrogen.
 - Extract total RNA from the tissue using a suitable kit.
 - · Reverse transcribe the RNA into cDNA.
- qPCR:
 - Perform qPCR using primers for hypertrophic markers such as:
 - Atrial Natriuretic Peptide (ANP)
 - Brain Natriuretic Peptide (BNP)
 - Beta-Myosin Heavy Chain (β-MHC)
 - Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, 18S rRNA).

Data Presentation Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies using the DOCA-salt model.

Table 1: Gravimetric and Histological Data in DOCA-Salt Rats



Parameter	Control	DOCA-Salt	Fold Change	Reference
Heart Weight/Body Weight (mg/g)	2.49 ± 0.15	3.82 ± 0.11	~1.5	[3]
Cardiomyocyte Cross-Sectional Area (µm²)	~150	~250	~1.7	[3]
Interstitial Collagen Fraction (%)	~1.0	~5.0	~5.0	[15]

Table 2: Echocardiographic Data in DOCA-Salt Rats[3]

Parameter	Control	DOCA-Salt
IVS;d (mm)	1.7 ± 0.2	2.3 ± 0.2
LVPW;d (mm)	1.9 ± 0.1	2.9 ± 0.4
LVID;d (mm)	6.8 ± 0.8	6.6 ± 0.5
FS (%)	39.76 ± 6.53	44.03 ± 5.34

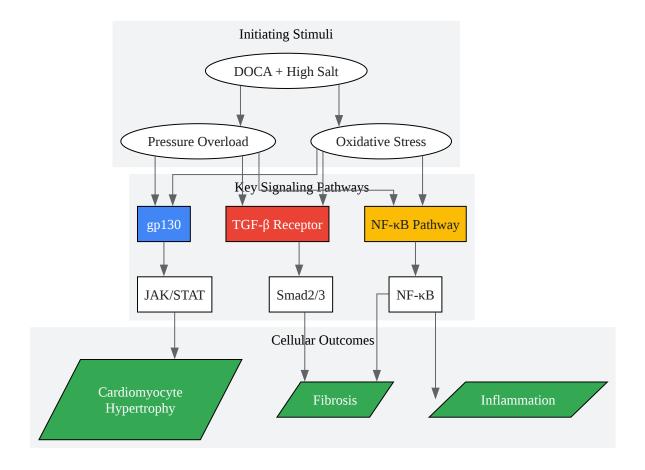
Table 3: Gene Expression Data in DOCA-Salt Rodents

Gene	Fold Change vs. Control	Reference
ANP	1	[16][17]
BNP	↑ (~5-10 fold)	[3][16][17]
β-МНС	1	[16][17]

Signaling Pathways in DOCA-Salt Induced Cardiac Hypertrophy



The development of cardiac hypertrophy in the DOCA-salt model is a complex process involving the activation of multiple intracellular signaling pathways. Mineralocorticoid receptor activation, pressure overload, and oxidative stress converge on these pathways to promote cardiomyocyte growth and extracellular matrix remodeling.



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Key signaling pathways in DOCA-salt cardiac hypertrophy.

gp130/JAK/STAT Pathway: The glycoprotein 130 (gp130) receptor, activated by cytokines like IL-6, signals through the Janus kinase (JAK) and Signal Transducer and Activator of



Transcription (STAT) pathway.[18][19][20][21][22] Activation of STAT3, in particular, is a critical step in promoting cardiomyocyte hypertrophy.[20]

TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine.[23][24][25][26][27] Upon binding to its receptor, it activates the Smad signaling cascade (Smad2/3), which translocates to the nucleus and promotes the transcription of genes encoding extracellular matrix proteins, leading to cardiac fibrosis.[23][24][27]

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses.[1][28][29][30] In the DOCA-salt model, NF-κB activation contributes to cardiac inflammation and fibrosis.[1][28]

Conclusion

The DOCA-salt model provides a robust and reproducible platform for studying the mechanisms of mineralocorticoid-induced cardiac hypertrophy and for evaluating the efficacy of potential therapeutic interventions. A multi-faceted approach, combining gravimetric, histological, echocardiographic, and molecular analyses, is crucial for a comprehensive assessment of the hypertrophic phenotype. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of cardiovascular drug discovery and development.

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